molecular formula C25H25N3O2 B2836544 1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1173027-38-7

1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2836544
CAS No.: 1173027-38-7
M. Wt: 399.494
InChI Key: ZNTWPAPTDVAVEY-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a versatile chemical compound with unique properties that make it useful in various scientific research areas, including drug development, catalysis, and material synthesis. This compound is part of the benzhydryl group, which includes compounds with two benzene rings connected by a single methane group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multi-step organic reactions[_{{{CITATION{{{3{1-Methyl-3- {4- [ (4- (2-oxo-2,3-dihydro-1 - MDPI](https://www.mdpi.com/1422-8599/2018/4/M1023). One common approach is the reaction of benzhydryl chloride with ethyl 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate under specific conditions, such as the presence of a base and a suitable solvent[{{{CITATION{{{_3{1-Methyl-3- {4- (4- (2-oxo-2,3-dihydro-1 - MDPI.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves the use of catalysts to speed up the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{1-Methyl-3- {4- (4- (2-oxo-2,3-dihydro-1 - MDPI.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is widely used in scientific research due to its unique properties. It is employed in drug development for its potential therapeutic effects, in catalysis for its ability to facilitate chemical reactions, and in material synthesis for creating advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to various physiological responses. The exact mechanism of action may vary depending on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is unique compared to other similar compounds due to its specific structural features and properties. Similar compounds include other benzhydryl derivatives and tetrahydroquinoline derivatives, which may have different applications and mechanisms of action.

Properties

IUPAC Name

1-benzhydryl-3-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-2-28-22-15-14-21(17-20(22)13-16-23(28)29)26-25(30)27-24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,14-15,17,24H,2,13,16H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTWPAPTDVAVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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